Netobimin
Overview
Description
Netobimin is a carbamate compound used as an anthelmintic drug in veterinary medicine . It is available as liquid suspensions intended for oral administration in sheep and cattle . An oral dose of 7.5 mg/kg bw is recommended for the treatment of gastrointestinal infestations of roundworms and tapeworms .
Synthesis Analysis
Netobimin is a pro-benzimidazole anthelmintic, which means it is transformed into albendazole once in the host’s gut . This transformation involves the splitting off of a side-chain and the formation of a benzimidazole group .
Molecular Structure Analysis
The molecular formula of Netobimin is C14H20N4O7S2 . Its exact mass is 420.0773 and its molecular weight is 420.45 .
Scientific Research Applications
Sheep Parasite Treatment : Netobimin was highly effective in reducing fluke burdens in sheep at a dose rate of 20 mg/kg bodyweight, with no side effects observed. It was also shown to be highly effective against gastrointestinal nematodes in sheep with an overall efficacy of 98.77% at 20 mg kg-1 dose levels and effective against mature Fasciola hepatica infections in sheep with efficacy of 62% and 90.7% (Sanz et al., 1987; Richards et al., 1987).
Cattle Parasite Treatment : It was effective in removing Oesophagostomum radiatum, Cooperia spp., and Nematodirus helvetianus in yearling beef heifers (Richards et al., 1987).
Goat Parasite Treatment : Netobimin was effective in treating goats infected with Muellerius capillaris and digestive tract strongyles, although some reports indicate diminished efficacy in certain nematode species (Cabaret, 1991; Requejo-Fernández et al., 1997).
Metabolite Production in Ewes : Administration of netobimin to ewes resulted in the production of albendazole sulphoxide (ABZSO) and albendazole sulphone (ABZSO2) metabolites in plasma and faecal samples (Gokbulut et al., 2006).
Developmental Toxicity Studies : Netobimin administration in pregnant rats showed a correlation between developmental toxicity rate and metabolite concentration, and in sheep embryos, it led to skeletal, renal, and vascular malformations affecting 60% of the lambs (Cristófol et al., 1997; Navarro et al., 1998).
Treatment Efficacy in Various Animal Models : Netobimin has been shown to be highly effective in removing adult nematodes in sheep, and was 100% effective against gastrointestinal and bronchopulmonary nematode infections in female mouflons (Richards et al., 1987; Meana et al., 1996).
Anthelmintic in Horses : Pharmacokinetic and efficacy parameters of netobimin are favorable for its use as an anthelmintic in horses (Gokbulut et al., 2009).
Safety And Hazards
Netobimin is harmful if inhaled and is suspected of damaging fertility and the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling Netobimin .
properties
IUPAC Name |
2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBVUETZRWGIJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236925 | |
Record name | Netobimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Netobimin | |
CAS RN |
88255-01-0 | |
Record name | Netobimin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88255-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Netobimin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088255010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netobimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Netobimin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NETOBIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30C54N3MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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